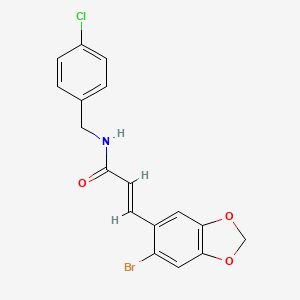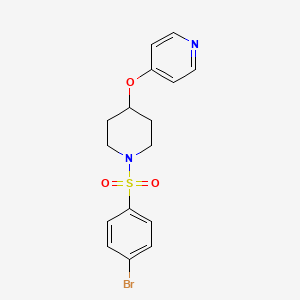
N-(2-((6-(diméthylamino)-2-méthylpyrimidin-4-yl)amino)éthyl)-5-fluoro-2-méthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H22FN5O2S and its molecular weight is 367.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- N-(2-((6-(diméthylamino)-2-méthylpyrimidin-4-yl)amino)éthyl)-5-fluoro-2-méthylbenzènesulfonamide peut être utilisé pour une adsorption efficace des métaux lourds, en particulier du chrome (Cr(VI)). Les groupes amine tertiaires du composé forment de fortes interactions électrostatiques avec Cr(VI), ce qui lui permet de capturer et d’éliminer sélectivement ce métal toxique des systèmes d’eau .
- Les chercheurs peuvent incorporer ce composé dans des matériaux intelligents qui répondent aux signaux environnementaux. Par exemple, il peut faire partie de polymèresomes sensibles aux stimuli utilisés dans le traitement des eaux usées. Ces polymèresomes modifient leur structure en fonction du pH ou de la température, ce qui permet une élimination efficace des polluants .
Adsorption des métaux lourds
Matériaux intelligents pour la remédiation environnementale
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures have been found to interact with various proteins and enzymes in the cell
Mode of Action
The mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions. The dimethylamino group may form hydrogen bonds with the target, while the pyrimidinyl and benzenesulfonamide groups may interact through hydrophobic and π-π stacking interactions .
Biochemical Pathways
Similar compounds have been found to affect various cellular processes, including signal transduction, protein synthesis, and cell cycle regulation . The compound may also interfere with the function of topoisomerases, enzymes that control the overwinding or underwinding of DNA .
Pharmacokinetics
Similar compounds have been found to have a two-compartment pharmacokinetic model with a clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h and a terminal half-life of 204±094 h . These properties suggest that the compound is rapidly distributed throughout the body and is eliminated relatively quickly.
Result of Action
Similar compounds have been found to have antitumor activity, suggesting that this compound may also have potential as a cancer therapeutic .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the dimethylamino group, which may in turn affect the compound’s solubility and its interactions with its targets . Temperature may also affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-5-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN5O2S/c1-11-5-6-13(17)9-14(11)25(23,24)19-8-7-18-15-10-16(22(3)4)21-12(2)20-15/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUXEWXPLWSHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2376028.png)

![2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2376032.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2376033.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2376034.png)

![Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2376038.png)



![2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole](/img/structure/B2376044.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2376045.png)
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2376049.png)
![3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2376050.png)
